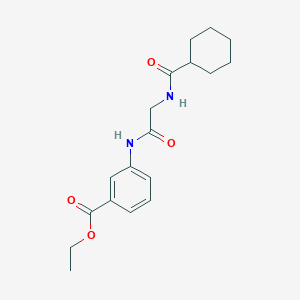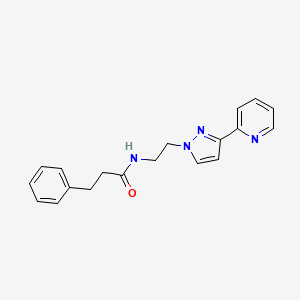
3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学的研究の応用
Anticancer Potential
Pyrazole derivatives have been extensively explored for their potential as anticancer agents. One study highlighted the design, synthesis, and evaluation of novel pyrazole derivatives, demonstrating significant inhibitory activity against topoisomerase IIα, a well-known target in cancer therapy. These compounds, including closely related structures to 3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide, exhibited notable cytotoxicity against various cancer cell lines such as MCF-7, NCI-H460, and HeLa. The compound 5d, in particular, showed superior cytotoxicity with IC50 values ranging from 7.01 to 14.31 μM, indicating its potential as a potent anticancer agent. Molecular docking studies further supported these findings by revealing plausible binding modes of these compounds to the topoisomerase IIα protein, highlighting the scientific interest in pyrazole derivatives for cancer research (Alam et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research into the application of pyrazole derivatives extends beyond biomedical sciences into materials science, particularly in the development of organic light-emitting diodes (OLEDs). One study focused on the utilization of 3-(1H-pyrazol-1-yl)pyridine derivatives as electron-transporting units to construct bipolar host materials for phosphorescent OLEDs. These materials demonstrated high triplet energy, making them suitable for blue, green, and white phosphorescent OLEDs. The study showed that varying the linking mode between the n-type 3-(1H-pyrazol-1-yl)pyridine and the p-type carbazole could significantly tune the optoelectronic parameters of the materials, leading to high-efficiency OLEDs with low-efficiency roll-off. Such research underscores the versatility of pyrazole derivatives in contributing to advances in optoelectronic devices (Li et al., 2016).
特性
IUPAC Name |
3-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(10-9-16-6-2-1-3-7-16)21-13-15-23-14-11-18(22-23)17-8-4-5-12-20-17/h1-8,11-12,14H,9-10,13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSPIPHGLXKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

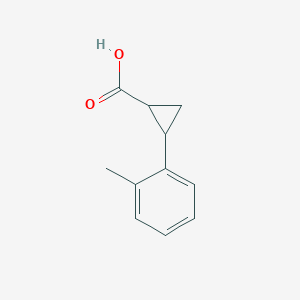
![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)
![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)
![3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2991657.png)
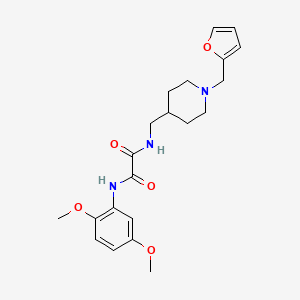
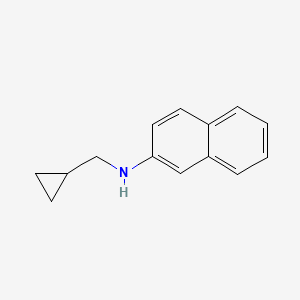
![1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2991661.png)


![4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide](/img/structure/B2991667.png)
![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)
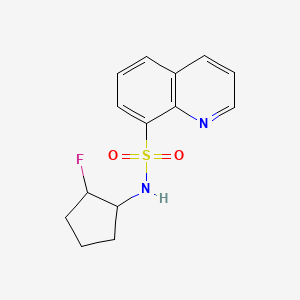
![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)
